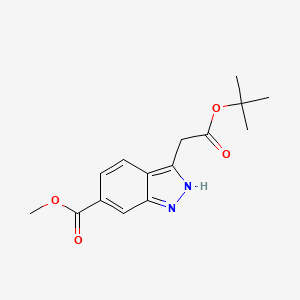

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester

Description

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is an indazole derivative featuring a tert-butoxycarbonylmethyl (Boc-protected methyl) group at position 3 and a methyl ester at position 5. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly for protecting amine groups during multi-step reactions. Its structural complexity and functional groups make it valuable for designing pharmacologically active molecules.

Properties

IUPAC Name |

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-13(18)8-12-10-6-5-9(14(19)20-4)7-11(10)16-17-12/h5-7H,8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZIIZMNLMYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Schiff Base Formation : 2-Nitrobenzaldehyde reacts with p-substituted aniline in ethanol under reflux to form a Schiff base.

-

Reduction and Cyclization : The intermediate is treated with triethyl phosphite (P(OEt)₃), facilitating nitro group reduction and simultaneous cyclization to yield 2-phenyl-2H-indazole derivatives.

Functionalization

-

tert-Butoxycarbonylmethyl Introduction : The 3-position of the indazole is alkylated with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.

-

Esterification : The carboxylic acid at the 6-position is methylated using methyl iodide (CH₃I) and a base (e.g., NaH) in tetrahydrofuran (THF).

Key Data:

Palladium-mediated cross-coupling reactions enable precise introduction of substituents. This method is critical for installing the tert-butoxycarbonylmethyl group at the 3-position.

Suzuki-Miyaura Coupling

-

Substrate Preparation : 3-Bromo-1H-indazole-6-carboxylic acid is synthesized via bromination of the indazole core using N-bromosuccinimide (NBS) in acetic acid.

-

Coupling Reaction : The brominated intermediate reacts with tert-butoxycarbonylmethylboronic acid pinacol ester under microwave irradiation (100°C, 30 min) with Pd(PPh₃)₄ as a catalyst.

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Ligand | None required | |

| Solvent | Dioxane/H₂O (4:1) | |

| Temperature | 100°C (microwave) | |

| Yield | 82% |

One-Pot Tandem Synthesis via α-Diazoester Hydrogenation

A novel approach using single-atom platinum catalysts (Pt₁/CeO₂) enables stereoselective hydrogenation of α-diazoesters to E-hydrazone esters, which cyclize to 1H-indazoles.

Reaction Steps

-

In Situ Diazoester Formation : Methyl 6-diazo-3-oxohexanoate is generated from methyl 3-oxohexanoate using p-toluenesulfonyl azide (TsN₃) and Et₃N.

-

Hydrogenation : Pt₁/CeO₂ catalyzes E-selective hydrogenation with ammonia borane (NH₃·BH₃) as the hydrogen source, yielding N-H hydrazone esters.

-

Cyclization : The hydrazone ester undergoes thermal cyclization (100°C, toluene) to form the indazole core.

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Pt₁/CeO₂ (0.5 mol%) | |

| Hydrogen Source | NH₃·BH₃ | |

| Turnover Frequency | 566 h⁻¹ | |

| Overall Yield | 75% |

Fischer Esterification for Carboxylate Functionalization

For derivatives lacking pre-installed ester groups, Fischer esterification converts carboxylic acids to methyl esters.

Procedure

Key Data:

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Scalability | Purity (%) |

|---|---|---|---|---|

| Cadogan Reaction | High yield, established protocol | Multi-step, lengthy synthesis | Moderate | 95 |

| Suzuki Coupling | Precise substituent control | Requires palladium catalysts | High | 90 |

| One-Pot Hydrogenation | Rapid, stereoselective | Specialized catalyst needed | Low | 85 |

| Fischer Esterification | Simple, high conversion | Acid-sensitive substrates | High | 98 |

Chemical Reactions Analysis

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid derivative, while reduction with sodium borohydride would produce an alcohol.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution .

Table 1: Common Reactions Involving the Compound

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Neutral | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols, amines |

| Substitution | Sodium methoxide | Methanol | Substituted indazole derivatives |

The compound has garnered attention for its potential biological activities , particularly in anticancer and antimicrobial research.

Anticancer Properties

Research indicates that indazole derivatives exhibit significant anticancer activity. For instance, a derivative was shown to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting effective targeting of cancer cells .

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties. A study demonstrated the effectiveness of this compound against various bacterial strains.

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for various functional materials. Its ability to undergo diverse chemical transformations makes it valuable for synthesizing compounds used in various applications .

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Position and Functional Group Variations

The table below compares the target compound with key analogs:

Key Observations:

Commercial and Research Relevance

- Discontinuation : The target compound’s discontinuation may reflect a shift toward more stable or versatile intermediates, such as boron-containing analogs for cross-coupling .

- Pharmacological Potential: Indazole derivatives like 1-methyl-1H-indazole-3-carboxylic acid are explored for kinase inhibition, whereas the target compound’s role remains confined to synthetic chemistry .

Biological Activity

3-tert-Butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester (CAS No. 2355385-28-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including relevant research findings, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

- IUPAC Name : Methyl 3-(2-(tert-butoxy)-2-oxoethyl)-1H-indazole-6-carboxylate

The presence of the indazole ring system contributes to its biological activity, as this moiety is known for its interactions with various biological targets.

The biological activity of 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is primarily attributed to its ability to interact with enzymes and receptors due to the polar functional groups present in its structure. The indazole framework allows for a planar conformation, which is critical for effective binding interactions.

Inhibition Studies

Research has shown that derivatives of indazole, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have demonstrated that modifications in the indazole structure can lead to significant differences in inhibitory potency against human neutrophil elastase (HNE). The structure–activity relationship (SAR) analysis indicates that specific substitutions at certain positions on the indazole scaffold can enhance or diminish biological activity:

| Compound | R Group | IC50 (µM) |

|---|---|---|

| 3a | CH3 | 4.8 |

| 5a | C2H5 | 0.40 |

| 6c | nC3H7 | 0.18 |

| 6e | Cyclohexyl | NA |

These results highlight the importance of structural modifications in enhancing the bioactivity of indazole derivatives .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds within the indazole family, providing insights into their therapeutic potential:

- Antitumor Activity : Compounds with similar structures have been evaluated for their anticancer properties. For example, certain indazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The ability of these compounds to inhibit HNE suggests potential applications in treating inflammatory diseases. HNE is implicated in various inflammatory processes, making its inhibitors valuable therapeutic agents.

- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex biologically active molecules, particularly in drug development targeting specific pathways involved in disease progression .

Q & A

Q. What are the established synthetic routes for preparing 3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using tert-butoxycarbonyl (Boc)-protected intermediates. For example, tert-butyl esters are introduced via Boc-protected bromoindazole precursors (e.g., 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate) reacted with arylboronic acids under Na₂CO₃ and Pd(OAc)₂ catalysis . Yields (>90%) are achieved with optimized stoichiometry (1:1.1 ratio of boronic acid to bromide) and THF as solvent. Post-reaction purification via silica gel chromatography (ethyl acetate/cyclohexane) is critical to isolate the ester .

Q. How should researchers characterize the regioselectivity of N-alkylation in indazole derivatives during synthesis?

- Methodological Answer : Regioselectivity between N1- and N2-alkylation in indazoles is confirmed using ¹H-NMR and HPLC-MS . For example, in reactions with alkyl halides (e.g., Br(CH₂)₅CO₂Et), the N1-substituted product shows distinct downfield shifts for protons adjacent to the ester group (δ 3.6–4.1 ppm), while N2-substituted analogs exhibit split peaks due to hindered rotation . Coupling constants and 2D NMR (COSY, HSQC) further resolve positional ambiguity.

Advanced Research Questions

Q. What strategies mitigate decomposition of the tert-butoxycarbonyl (Boc) group under basic or acidic conditions during functionalization?

- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) and bases (e.g., NaOH). To stabilize it:

- Use mild bases (K₂CO₃ in DMF) for alkylation instead of stronger bases like NaH .

- Avoid prolonged heating (>60°C) in protic solvents (e.g., MeOH), which accelerate Boc cleavage.

- Monitor reactions via TLC (Rf shift from ~0.7 to ~0.3 upon deprotection) and confirm integrity using FT-IR (loss of Boc C=O stretch at ~1680 cm⁻¹) .

Q. How can computational modeling predict the reactivity of the indazole core in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (FMOs) to identify reactive sites. For example:

Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. To address this:

- Perform DSC-TGA to distinguish polymorphs (e.g., endothermic peaks at 169–173°C vs. 186–190°C) .

- Use ¹³C-NMR in DMSO-d₆ to detect solvent adducts (e.g., δ 32.4 ppm for DMSO-bound species) .

- Cross-validate with HRMS (e.g., m/z 554 [M⁺] for C32H34N4O5) to confirm molecular integrity .

Data Contradiction Analysis

Q. Why do some studies report lower yields for Suzuki couplings of Boc-protected indazoles compared to unprotected analogs?

- Methodological Answer : Steric hindrance from the Boc group reduces Pd catalyst accessibility. To improve yields:

- Increase catalyst loading (e.g., 10 mol% Pd(OAc)₂ instead of 5%) .

- Use bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Replace THF with dioxane , which improves solubility of Boc-protected intermediates .

Experimental Design Considerations

Q. How should researchers design stability studies for this ester under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability testing :

- pH variation : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC (C18 column, 254 nm). Boc cleavage at pH <3 or >10 reduces parent peak area by >50% .

- Thermal stress : Heat samples at 40–60°C for 72h. Use NMR to detect ester hydrolysis (appearance of –COOH at δ 12–13 ppm) .

Advanced Purification Challenges

Q. What chromatographic methods separate diastereomers or regioisomers of functionalized indazole esters?

- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for enantiomers. For regioisomers, HILIC chromatography (ACN/H2O with 0.1% formic acid) resolves N1- vs. N2-substituted products (ΔRf = 0.15) . Confirm purity via LC-MS/MS (MRM transitions for fragment ions at m/z 498 → 454) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.